molecular formula C9H16Cl2N2O2 B038336 2,4-Diamino-5-methylphenoxyethanol hydrochloride CAS No. 113715-27-8

2,4-Diamino-5-methylphenoxyethanol hydrochloride

Cat. No.: B038336
CAS No.: 113715-27-8
M. Wt: 255.14 g/mol
InChI Key: IFHSPNPKKXNPGN-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methylphenoxyethanol hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2. It is commonly used in various industrial and scientific applications, particularly in the field of cosmetics. This compound is known for its unique chemical properties, which make it suitable for specific uses in personal care products .

Preparation Methods

The synthesis of 2,4-Diamino-5-methylphenoxyethanol hydrochloride involves several steps. One common method includes the reaction of 2,4-diamino-5-methylphenol with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

2,4-Diamino-5-methylphenoxyethanol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .

Scientific Research Applications

2,4-Diamino-5-methylphenoxyethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methylphenoxyethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds to 2,4-Diamino-5-methylphenoxyethanol hydrochloride include:

The uniqueness of this compound lies in its specific chemical structure, which provides distinct solubility, stability, and reactivity properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-(2,4-diamino-5-methylphenoxy)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-6-4-9(13-3-2-12)8(11)5-7(6)10;;/h4-5,12H,2-3,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSPNPKKXNPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)OCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150543
Record name 2,4-Diamino-5-methylphenoxyethanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113715-27-8
Record name 2,4-Diamino-5-methylphenoxyethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-methylphenoxyethanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-5-METHYLPHENOXYETHANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z28JS1XMY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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